P2X3 Antagonist Activity
The target compound inhibits human P2X3 receptor with an IC50 of 16 nM (expressed in rat C6-BU-1 cells) [1] and rat P2X3 receptor with an IC50 of 6.10 nM [2]. For context, the well-characterized non-nucleotide P2X3 antagonist A-317491 exhibits Ki values ranging from 22 nM to 92 nM across human and rat receptors [3]. While direct head-to-head comparisons in identical assay systems are not available, these cross-study values place the target compound within a comparable potency range to established P2X3 antagonists, suggesting its utility as a structurally distinct chemotype for lead diversification.
| Evidence Dimension | P2X3 receptor antagonist activity (IC50) |
|---|---|
| Target Compound Data | 16 nM (human P2X3); 6.10 nM (rat P2X3) |
| Comparator Or Baseline | A-317491: Ki = 22 nM (human P2X3), 22 nM (rat P2X3) [3] |
| Quantified Difference | Target compound IC50 values are within 0.7- to 3.6-fold of comparator Ki values. |
| Conditions | Target: Human P2X3 expressed in rat C6-BU-1 cells; Rat P2X3 (unspecified cell line). Comparator: Recombinant human and rat P2X3 calcium flux assays. |
Why This Matters
Procurement of this compound provides a P2X3-active chemotype with a unique 1-(trifluoromethyl)cyclobutyl-pyridine scaffold, distinct from the nucleotide-mimetic structure of A-317491, enabling exploration of alternative binding modes and SAR.
- [1] BindingDB Entry BDBM50563052 (CHEMBL4748113). Antagonist activity at human P2X3 receptor expressed in rat C6-BU-1 cells. IC50 = 16 nM. View Source
- [2] BindingDB Entry BDBM50563052 (CHEMBL4748113). Antagonist activity at rat P2X3 receptor. IC50 = 6.10 nM. View Source
- [3] Jarvis, M.F. et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proc. Natl. Acad. Sci. U.S.A. 2002, 99 (26), 17179–17184. View Source
